molecular formula C9H9NOS B15490465 (2-Ethyl-4-hydroxyphenyl) thiocyanate CAS No. 6291-20-9

(2-Ethyl-4-hydroxyphenyl) thiocyanate

Cat. No.: B15490465
CAS No.: 6291-20-9
M. Wt: 179.24 g/mol
InChI Key: GPQWMWMHXVYOFS-UHFFFAOYSA-N
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Description

(2-Ethyl-4-hydroxyphenyl) thiocyanate is a useful research compound. Its molecular formula is C9H9NOS and its molecular weight is 179.24 g/mol. The purity is usually 95%.
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Q & A

Basic Question: What are the key synthetic pathways for (2-ethyl-4-hydroxyphenyl) thiocyanate, and how can reaction conditions influence product purity?

Methodological Answer:
The synthesis of aryl thiocyanates like this compound typically involves electrophilic substitution reactions. For example, reacting a halogenated precursor (e.g., 2-ethyl-4-hydroxyphenyl bromide) with a thiocyanate source (e.g., potassium thiocyanate) under controlled conditions. Key factors include:

  • Temperature : Elevated temperatures (~60–80°C) favor substitution but may risk decomposition of the thiocyanate group.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiocyanate ion.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems.
    Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the product from byproducts like isothiocyanates, which form via isomerization under acidic or thermal stress .

Advanced Question: How can researchers resolve contradictions in anion-thiocyanate interactions observed in polymer stabilization studies?

Methodological Answer:
Thiocyanate anions (SCN⁻) exhibit dual behavior in polymer systems: they can stabilize via electrostatic interactions (Hofmeister series) or induce salting-out effects. To resolve this contradiction:

  • Experimental design : Use quartz crystal microbalance (QCM) and atomic force microscopy (AFM) to quantify surface partitioning of SCN⁻ on polymers like poly(N-isopropylacrylamide).
  • Data analysis : Compare ion-polymer binding constants (from isothermal titration calorimetry) with phase-separation thresholds (via dynamic light scattering).
  • Mechanistic reconciliation : Weakly hydrated anions like SCN⁻ may stabilize polymers at low concentrations via direct binding but trigger salting-out at higher concentrations due to reduced water activity. This requires multi-parameter models integrating ion-specific effects and solvent entropy .

Basic Question: What analytical methods are recommended for quantifying this compound in complex matrices?

Methodological Answer:

  • High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection at 254 nm (thiocyanate’s λmax). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid to suppress ionization.
  • Ion-selective electrodes (ISEs) : Calibrate with standard thiocyanate solutions (1–100 µM). Account for interference from Cl⁻ or CN⁻ via masking agents (e.g., AgNO₃ for CN⁻).
  • Validation : Perform spike-and-recovery tests (e.g., 90–110% recovery) and statistical analysis (ANOVA for inter-day precision) .

Advanced Question: How can structural modifications of this compound enhance its enzyme inhibition activity?

Methodological Answer:

  • Rational design : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring’s para-position to increase electrophilicity of the thiocyanate group, enhancing covalent binding to enzyme active sites.
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., tyrosinase or cytochrome P450).
  • Experimental validation : Compare IC₅₀ values of derivatives using enzyme activity assays (e.g., spectrophotometric monitoring of substrate depletion). For example, 2-ethyl-4-hydroxy substitution improves lipid solubility, facilitating membrane penetration in cellular assays .

Basic Question: What precautions are necessary to prevent degradation of this compound during storage?

Methodological Answer:

  • Storage conditions : Use amber vials at –20°C under inert gas (N₂ or Ar) to minimize hydrolysis and photodegradation.
  • Stability testing : Monitor purity via HPLC over 6 months. Degradation products (e.g., phenolic byproducts) indicate hydrolysis, requiring tighter moisture control (e.g., molecular sieves).
  • pH control : Buffered solutions (pH 6–7) reduce thiocyanate isomerization to isothiocyanate .

Advanced Question: How can kinetic instability in thiocyanate-metal complexes be addressed during equilibrium studies?

Methodological Answer:
For systems like Fe(III)-thiocyanate complexes:

  • Stopped-flow spectroscopy : Rapidly mix reagents (e.g., Fe³⁺ and SCN⁻) to capture initial absorbance spectra before decomposition.
  • Global data analysis : Use software (e.g., ReactLab Equilibria) to fit time-resolved spectral data, extracting equilibrium constants (log β) and molar absorptivities.
  • Ionic strength adjustments : Maintain constant ionic strength (e.g., 0.5 M NaNO₃) to stabilize complexes and minimize activity coefficient variations .

Advanced Question: What strategies optimize microbial degradation of thiocyanate-contaminated systems?

Methodological Answer:

  • Bioreactor design : Use sequential batch reactors (SBRs) with acclimated sludge (e.g., Thiobacillus spp.) to degrade SCN⁻ → NH₄⁺ + CO₂. Monitor dissolved oxygen (>2 mg/L) and pH (7.5–8.5).
  • Toxicity mitigation : Pre-treat with phenol-degrading bacteria to remove inhibitory co-contaminants.
  • Kinetic modeling : Apply Monod kinetics to determine µmax (max growth rate) and Ks (substrate affinity) for process scaling .

Advanced Question: How can thiocyanate derivatives improve diagnostic tools for oral cancer detection?

Methodological Answer:

  • Surface-Enhanced Raman Scattering (SERS) : Functionalize silver nanoparticles with this compound to capture salivary biomarkers (e.g., miR-21). Thiocyanate enhances Raman signal via ligand-metal charge transfer.
  • Calibration : Use principal component analysis (PCA) to distinguish cancer vs. control spectra.
  • Validation : Compare sensitivity/specificity against ELISA in clinical cohorts .

Properties

CAS No.

6291-20-9

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

(2-ethyl-4-hydroxyphenyl) thiocyanate

InChI

InChI=1S/C9H9NOS/c1-2-7-5-8(11)3-4-9(7)12-6-10/h3-5,11H,2H2,1H3

InChI Key

GPQWMWMHXVYOFS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)O)SC#N

Origin of Product

United States

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